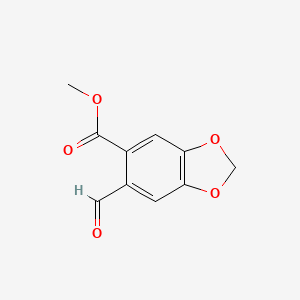
Methyl 6-formyl-1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-formyl-1,3-dioxaindane-5-carboxylate is a chemical compound belonging to the class of indane derivatives. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound features a formyl group (-CHO) at the 6th position and a carboxylate ester group (-COOCH3) at the 5th position of the indane structure. It is a versatile compound with applications in various fields of scientific research and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 6-formyl-1,3-dioxaindane-5-carboxylate typically begins with readily available starting materials such as indane-5,6-dione and formic acid.
Reaction Conditions: The reaction involves the formylation of indane-5,6-dione using formic acid under controlled conditions, often in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 6-formyl-1,3-dioxaindane-5-carboxylate may involve large-scale reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Methyl 6-formyl-1,3-dioxaindane-5-carboxylate can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group or the carboxylate ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Amides, esters, ethers.
Scientific Research Applications
Methyl 6-formyl-1,3-dioxaindane-5-carboxylate has found applications in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 6-formyl-1,3-dioxaindane-5-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with bacterial cell walls, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Action: Targets bacterial cell wall synthesis.
Anticancer Action: Inhibits enzymes involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-5-carboxylate
Indane-5,6-dione
Methyl 6-formyl-2,2-difluoro-1,3-dioxaindane-5-carboxylate
Properties
Molecular Formula |
C10H8O5 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
methyl 6-formyl-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H8O5/c1-13-10(12)7-3-9-8(14-5-15-9)2-6(7)4-11/h2-4H,5H2,1H3 |
InChI Key |
XDIVIDZQOTULDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1C=O)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















